

Application Notes and Protocols: 2,4,5-Trimethylphenol as a Reference Standard

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Compound of Interest

Compound Name: *2,4,5-Trimethylphenol*

Cat. No.: B3029030

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,4,5-Trimethylphenol** (CAS No. 496-78-6) is a substituted phenolic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.^[1] It also serves as a preservative in cosmetic and personal care products.^[1] In analytical and quality control laboratories, high-purity **2,4,5-Trimethylphenol** is essential as a reference standard for method development, validation, and routine analysis to ensure the identity, purity, and concentration of this analyte in various matrices. These application notes provide detailed protocols for the safe handling and analytical use of **2,4,5-Trimethylphenol** as a reference standard.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

Property	Value	Reference(s)
CAS Number	496-78-6	[2] [3] [4]
Molecular Formula	C ₉ H ₁₂ O	[1] [4]
Molecular Weight	~136.19 g/mol	[1] [4]
Appearance	Solid / Crystalline Powder	[3]
Melting Point	~73-74 °C	[5]
Boiling Point	~232 °C	[6]
Solubility	Soluble in organic solvents like ethanol, ether, and benzene; limited solubility in water.	[1]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.	[1] [7]

Safety and Handling Protocol

2,4,5-Trimethylphenol is classified as a hazardous substance and requires strict safety measures during handling.[\[8\]](#)

Hazards:

- Causes severe skin burns and eye damage.[\[7\]](#)[\[8\]](#)
- May cause respiratory irritation.[\[6\]](#)[\[8\]](#)
- Harmful if swallowed.[\[9\]](#)

Required Personal Protective Equipment (PPE) and Controls:

- Engineering Controls: Always handle **2,4,5-Trimethylphenol** within a certified chemical fume hood to avoid inhalation of dust or vapors.[\[8\]](#)[\[9\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[7\]](#)[\[8\]](#)

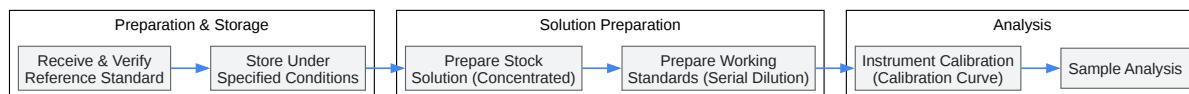
- Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield.[6][8]
- Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation or punctures before use.[8]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[9]

Handling Procedure:

- Before handling, inspect all PPE for integrity.[8]
- When weighing or transferring the solid, perform the task carefully to minimize dust generation.[8]
- When preparing solutions, add the solid **2,4,5-Trimethylphenol** to the solvent slowly to prevent splashing.[8]
- After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
- Dispose of waste according to institutional and local environmental regulations.

General Protocol for Reference Standard Preparation

Accurate preparation of stock and working standard solutions is critical for generating reliable quantitative data.



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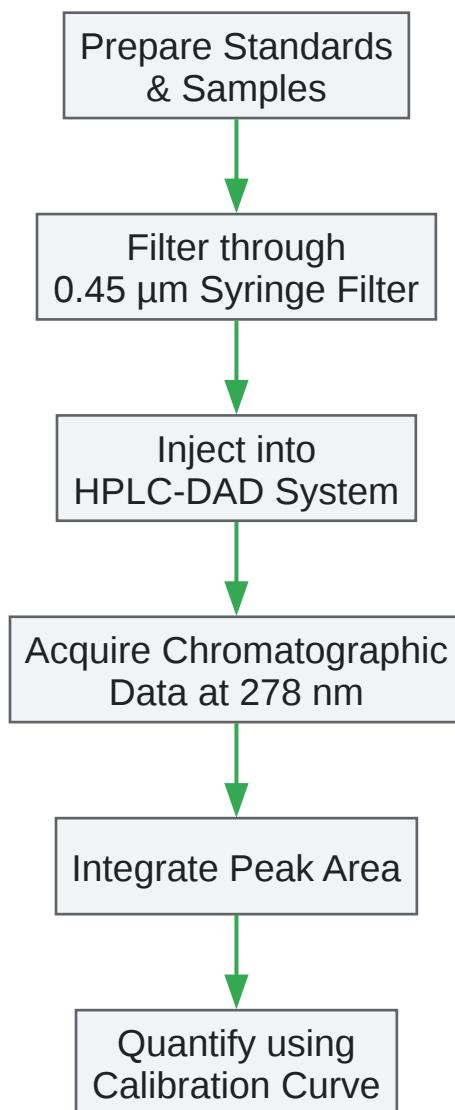
Caption: General workflow for using a chemical reference standard.

Protocol for Standard Solution Preparation:

- Stock Standard Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 10 mg of the **2,4,5-Trimethylphenol** reference standard using a calibrated analytical balance.[10][11]
 - Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
 - Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the solid.
 - Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[10][11]
 - Once dissolved and cooled to room temperature, dilute to the mark with the same solvent.
 - Stopper the flask and invert it several times to ensure homogeneity. This solution should be stored in a refrigerator.
- Working Standard Solutions:
 - Prepare a series of working standards by performing serial dilutions of the stock solution using the same diluent (e.g., mobile phase or initial solvent).[11]
 - These standards should bracket the expected concentration range of the analyte in the samples to be analyzed.

Application Note 1: Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is a robust and widely used method for the quantification of phenolic compounds.[2][10]



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Caption: Experimental workflow for the HPLC analysis of **2,4,5-Trimethylphenol**.

Experimental Protocol:

Parameter	Recommended Condition	Reference(s)
HPLC System	System with gradient pump, autosampler, column oven, and DAD/UV detector.	[10] [11]
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.	[11]
Mobile Phase A	Water with 0.1% Phosphoric Acid or Formic Acid.	[2] [11] [12]
Mobile Phase B	Acetonitrile (ACN).	[2] [11] [12]
Gradient	Example: 30% B to 70% B over 10 minutes, hold, then re-equilibrate.	[11]
Flow Rate	1.0 mL/min.	[11] [13]
Column Temperature	30 °C.	[11]
Injection Volume	10-20 µL.	[11] [13]
Detection Wavelength	~278 nm (based on similar phenols, should be confirmed).	[13]

Data Presentation: Typical Method Performance (for similar phenolic compounds)

Validation Parameter	Typical Performance	Reference(s)
Linearity (R ²)	≥ 0.999	[14]
Limit of Detection (LOD)	0.006 - 0.05 mg/L	[15]
Limit of Quantification (LOQ)	0.02 - 0.12 mg/L	[15]
Accuracy (% Recovery)	87.5 - 105.2%	[15]
Precision (%RSD)	< 12.0%	[15]

Application Note 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds like **2,4,5-Trimethylphenol**, providing both chromatographic retention time and a mass spectrum for structural confirmation.[\[4\]](#)

Experimental Protocol:

Parameter	Recommended Condition	Reference(s)
GC-MS System	GC with a capillary column coupled to a Mass Spectrometer.	[15] [16]
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.	[15] [17]
Carrier Gas	Helium.	
Injection Mode	Splitless (for trace analysis).	[17]
Injector Temperature	250 °C.	
Oven Program	Example: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).	[15]
MS Ionization	Electron Ionization (EI) at 70 eV.	
Acquisition Mode	Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).	[15]

Sample Preparation:

- Samples must be in a volatile organic solvent such as hexane or dichloromethane.[\[17\]](#)
Aqueous samples require liquid-liquid extraction or solid-phase extraction (SPE) prior to

analysis.[16]

- For improved volatility and peak shape, derivatization (e.g., trimethylsilylation with BSTFA) can be performed, though it is not always necessary for phenols.[16]

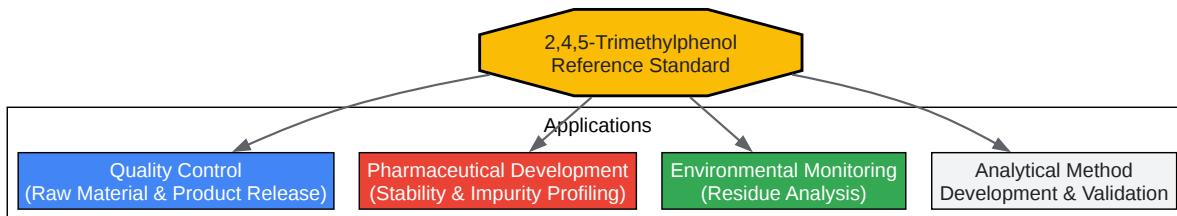
Data Presentation: Mass Spectral Data The mass spectrum of **2,4,5-Trimethylphenol** serves as a fingerprint for its identification.

Ion Type	m/z (Mass-to-Charge Ratio)	Description
Molecular Ion $[M]^+$	136	The intact molecule with one electron removed.
Major Fragment	121	Loss of a methyl group ($[M - CH_3]^+$).
Characteristic Ion	91	Tropylium ion or related fragment.

(Note: Mass spectral data is based on publicly available spectra for **2,4,5-Trimethylphenol**).
[18]

Logical Relationships of a Reference Standard

A reference standard is central to ensuring data quality and consistency across various scientific and industrial applications. It serves as the benchmark against which unknown samples are measured.



[Click to download full resolution via product page](#)**Caption:** Logical relationships of **2,4,5-Trimethylphenol** as a reference standard.**Need Custom Synthesis?**

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